[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride
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Description
“[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride” is an organic compound . It is one of numerous organic compounds that are part of the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code:1S/C10H19NO.ClH/c1-8(2)9(11)10(7-12)5-3-4-6-10;/h3-4,8-9,12H,5-7,11H2,1-2H3;1H
. The molecular weight is 205.73 . Physical and Chemical Properties Analysis
This compound appears as a powder . It has a molecular weight of 205.73 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemistry
- Amino acid methyl ester hydrochlorides can be prepared effectively, with this compound falling within a group where the synthesis method is compatible with both natural and various other amino acids, signifying its potential in amino acid chemistry (Jiabo Li & Y. Sha, 2008).
- It's used in the synthesis of cyclometalated complexes, indicating its role in the development of new complex compounds with potential applications in catalysis or materials science (M. Graf & K. Sünkel, 2012).
Chemical Reactions and Properties
- The compound participates in chemical reactions with secondary and primary amines under mild conditions, indicating its reactivity and potential utility in producing various substituted products (V. Egorov et al., 2019).
- It is relevant in catalysis, as seen in studies involving Huisgen 1,3-dipolar cycloadditions, suggesting its effectiveness in catalyzing important chemical reactions (Salih Ozcubukcu et al., 2009).
- Its derivatives have been examined for their utility in synthesizing new chemical structures, demonstrating the compound's value in novel synthetic pathways (P. Paul & K. Nag, 1988).
Analytical Applications
- This compound is instrumental in analytical chemistry, specifically in the high-performance liquid chromatography (HPLC) method for determining trace amounts of methanol in samples, showcasing its utility in precise analytical measurements (Chia-Chi Kuo et al., 2020).
Catalysis and Synthesis
- It serves as a catalyst or catalyst precursor in various chemical reactions, especially in the oxidation of secondary alcohols, underlining its importance in catalytic processes (M. Alexandru et al., 2014).
- The compound is key in the synthesis of diverse molecular structures, highlighting its versatility in the field of organic synthesis (Ufuk Nusret Karavaizoglu & E. Salamci, 2020).
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-8(2)9(11)10(7-12)5-3-4-6-10;/h3-4,8-9,12H,5-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHQTYJHKYOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC=CC1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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